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Compound of Interest

Compound Name: Repibresib

Cat. No.: B15570872 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Repibresib's performance against alternative therapies for

nonsegmental vitiligo and idiopathic pulmonary fibrosis (IPF). By presenting available

preclinical and clinical data, this guide aims to validate the translational journey of this novel

pan-BET inhibitor.

Repibresib (formerly VYN201) is a small molecule, pan-bromodomain and extra-terminal

domain (BET) inhibitor developed by VYNE Therapeutics. Designed as a locally administered

"soft" drug, it aims to minimize systemic exposure while modulating multiple inflammatory

signaling pathways.[1][2] This guide will delve into the preclinical data that formed the basis for

its clinical development and compare its clinical trial outcomes with established and emerging

therapies.

Repibresib in Nonsegmental Vitiligo: A Challenging
Translation
The initial promise of Repibresib for treating nonsegmental vitiligo was supported by preclinical

findings indicating its potential to inhibit key inflammatory pathways and support

repigmentation. However, the translation to a clinically significant benefit proved to be

challenging.
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Preclinical studies suggested that Repibresib could favorably modulate the inflammatory

environment in vitiligo. Key findings included the inhibition of CD8+ T-cell expansion and the

reduction of disease-related biomarkers such as MMP-9 and E-cadherin, which are involved in

the destruction of melanocytes. These studies also indicated a potential for Repibresib to

support melanocyte recovery.

Clinical Efficacy
The clinical development program for Repibresib in vitiligo included a Phase 1b and a larger

Phase 2b trial.

A Phase 1b study showed a dose-dependent clinical response, with the highest dose (2% gel)

achieving a notable 39% improvement in the Facial Vitiligo Area Scoring Index (F-VASI) after

16 weeks of treatment.

The subsequent Phase 2b trial (NCT06493578), a randomized, double-blind, vehicle-controlled

study, evaluated once-daily application of 1%, 2%, and 3% Repibresib gel.[3] The trial

unfortunately did not meet its primary endpoint, which was the proportion of patients achieving

at least a 50% improvement in F-VASI (F-VASI50) at week 24.[2]

However, a key secondary endpoint, the percent change from baseline in F-VASI score at week

24, showed a nominally statistically significant treatment effect for the highest (3%) dose.

Patients treated with 3% Repibresib gel experienced a 43.6% reduction in their F-VASI score

compared to a 25.6% reduction in the vehicle group.[2] The trial was ultimately terminated, with

the company citing an unusually high vehicle effect and a higher-than-expected dropout rate in

the active treatment arms as contributing factors.[2]

Comparative Clinical Efficacy in Nonsegmental Vitiligo
To contextualize Repibresib's clinical performance, it is compared here with Ruxolitinib

(Opzelura™), a Janus kinase (JAK) 1/2 inhibitor that has gained regulatory approval for the

treatment of nonsegmental vitiligo.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://vynetherapeutics.com/press-releases/vyne-therapeutics-completes-enrollment-in-phase-2b-trial-evaluating-vyn201-for-the-treatment-of-nonsegmental-vitiligo/
https://www.dermatologytimes.com/view/phase-2b-repibresib-study-falls-short-of-key-goals
https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://www.dermatologytimes.com/view/phase-2b-repibresib-study-falls-short-of-key-goals
https://www.dermatologytimes.com/view/phase-2b-repibresib-study-falls-short-of-key-goals
https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Repibresib (3% Gel) Ruxolitinib (1.5% Cream)

Mechanism of Action Pan-BET Inhibitor JAK1/JAK2 Inhibitor

Trial Phase Phase 2b (Terminated) Phase 3 (Approved)

Primary Endpoint Met No (F-VASI50 at 24 weeks) Yes (F-VASI75 at 24 weeks)

Key Efficacy Data
-43.6% mean change in F-

VASI at 24 weeks

~30% of patients achieved F-

VASI75 at 24 weeks; ~50% at

52 weeks

Administration Once daily Twice daily

Repibresib in Idiopathic Pulmonary Fibrosis (IPF):
Promising Preclinical Signals
Repibresib has also been investigated as a potential treatment for IPF, a progressive and fatal

lung disease. Preclinical data in a well-established animal model of IPF have shown

encouraging results.

Preclinical Efficacy in an IPF Model
In a bleomycin-induced mouse model of IPF, intratracheal administration of Repibresib
demonstrated a significant anti-fibrotic and anti-inflammatory effect.[4][5]

Preclinical Endpoint Repibresib (1 mg/mL) vs. Placebo

Lung Fibrosis (Ashcroft Score) 65.8% reduction

Functional Lung Volume 51.8% improvement

Blood Oxygen Saturation 8.8% improvement

These preclinical findings suggest that local administration of Repibresib to the lungs could be

a viable therapeutic strategy for IPF.

Comparative Preclinical and Clinical Landscape in IPF
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The current standard of care for IPF includes two approved antifibrotic agents, Nintedanib and

Pirfenidone. The following table compares the preclinical and clinical data for Repibresib with

these established therapies.

Feature Repibresib Nintedanib Pirfenidone

Mechanism of Action Pan-BET Inhibitor
Tyrosine Kinase

Inhibitor

Antifibrotic, Anti-

inflammatory

Preclinical Model
Bleomycin-induced

mouse model

Bleomycin-induced

rodent models

Bleomycin-induced

rodent models

Key Preclinical

Finding

65.8% reduction in

lung fibrosis score

Significant reduction

in lung fibrosis
Attenuation of fibrosis

Clinical Trial Phase Preclinical
Approved (INPULSIS

trials)

Approved (ASCEND

trial)

Key Clinical Outcome N/A

Slowed rate of FVC

decline by ~50% vs.

placebo

Reduced disease

progression and

mortality

Experimental Protocols
Repibresib Phase 2b Trial in Nonsegmental Vitiligo
(NCT06493578)
This was a randomized, double-blind, vehicle-controlled, multi-center trial. Approximately 180

participants with active or stable nonsegmental vitiligo were randomized in a 1:1:1:1 ratio to

receive 1%, 2%, or 3% Repibresib gel or a vehicle gel applied once daily for 24 weeks. The

primary efficacy endpoint was the proportion of subjects achieving F-VASI50 at week 24

compared to the vehicle.[3]

Repibresib Preclinical IPF Study
Lung fibrosis was induced in mice via a single intratracheal dose of bleomycin. After seven

days to allow for fibrosis development, mice were treated with intratracheal doses of

Repibresib (0.1, 0.2, 0.5, and 1.0 mg/mL) or placebo every other day for 14 days. Efficacy was
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assessed by measuring changes in blood oxygen saturation, Ashcroft scores for lung fibrosis,

lung hydroxyproline levels, and volumetric lung function via thoracic tomography.[4][5]
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Caption: Mechanism of Action of Repibresib as a BET Inhibitor.

Experimental Workflow for Preclinical IPF Study
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Caption: Workflow of the Repibresib Preclinical IPF Mouse Model Study.

Translational Logic: From Preclinical to Clinical
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Preclinical Hypothesis:
BET inhibition reduces inflammation

and fibrosis.

In Vitro/Ex Vivo Evidence:
(Data not publicly available for Repibresib)

In Vivo Vitiligo Model:
- Reduced CD8+ T-cell expansion
- Decreased MMP-9, E-cadherin

In Vivo IPF Model:
- Reduced lung fibrosis
- Improved lung function

Phase 1b/2b Vitiligo Trials:
- Dose-dependent response in Phase 1b
- Missed primary endpoint in Phase 2b

Informs

Clinical Trials in IPF:
(Not yet initiated)

Supports

Translational Outcome:
- Vitiligo: Challenging translation

- IPF: Potential remains based on preclinical data

Click to download full resolution via product page

Caption: The Translational Path of Repibresib from Hypothesis to Clinical Findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Translating Repibresib: A Comparative Guide from
Preclinical Promise to Clinical Reality]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570872#validating-the-preclinical-to-clinical-
translation-of-repibresib-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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